PT-179

Targeted Protein Degradation Neosubstrate Selectivity Global Proteomics

Standard CRBN ligands like pomalidomide cause massive off-target degradation, introducing confoundi ing noise in functional genomics. PT-179 is a rationally designed orthogonal molecular glue that eliminates this polypharmacology. - Blocks endogenous neosubstrate engagement; perturbs only 3 genes vs. pomalidomide's 1,426. - Enables clean, selective degradation only of proteins fused to co-evolved SD40/SD36 degrons. - Validated by cryo-EM structural data and global proteomics showing no off-target degradation.

Molecular Formula C17H17N3O5
Molecular Weight 343.33 g/mol
Cat. No. B12372871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePT-179
Molecular FormulaC17H17N3O5
Molecular Weight343.33 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCOCC4
InChIInChI=1S/C17H17N3O5/c21-14-4-3-13(15(22)18-14)20-16(23)11-2-1-10(9-12(11)17(20)24)19-5-7-25-8-6-19/h1-2,9,13H,3-8H2,(H,18,21,22)
InChIKeyCCCSRHUSXCBFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PT-179: Orthogonal CRBN Ligand for Selective Degradation


PT-179 (CAS 2924858-25-1) is an orthogonal thalidomide derivative that functions as a cereblon (CRBN) ligand within the CRL4^CRBN E3 ubiquitin ligase complex. Unlike canonical immunomodulatory drugs (IMiDs) such as pomalidomide, PT-179 was rationally designed with a morpholine substituent at the phthalimide 4-position to block endogenous neosubstrate engagement while preserving CRBN binding (KD = 587 nM in competitive fluorescence anisotropy) [1]. PT-179 exhibits minimal off-target degradation activity across multiple human cell lines, making it a selective chemical biology tool for conditional protein degradation when paired with evolved zinc finger degrons such as SD40 and SD36 [1].

Orthogonal CRBN ligand designed to block endogenous neosubstrate recruitment
Engineered for use with co-evolved zinc finger degrons (SD40/SD36)
Supports conditional protein degradation with reported minimal off-target proteomic changes

PT-179 Orthogonality vs Canonical IMiDs


Canonical IMiDs such as pomalidomide, thalidomide, and lenalidomide bind CRBN and promiscuously recruit endogenous zinc finger neosubstrates (IKZF1, IKZF3, ZFP91, SALL4), leading to widespread, unintended protein degradation and massive transcriptomic perturbation [1]. This intrinsic polypharmacology renders them unusable as selective modulators of specific tagged proteins. In contrast, the morpholine modification at the phthalimide 4-position of PT-179 sterically impedes neosubstrate engagement without disrupting the CRBN binding pocket interaction, enabling PT-179 to serve as an 'inert' molecular glue that selectively degrades only proteins fused to an orthogonal, co-evolved zinc finger degron [1]. Simply substituting PT-179 with pomalidomide or other standard IMiDs would abolish the orthogonality of the degradation tagging system and re-introduce pleiotropic off-target effects [1].

Neosubstrate Recruitment
Canonical IMiDs such as pomalidomide degrade multiple zinc finger proteins; PT-179's 4-morpholine modification sterically blocks these interactions. Substituting pomalidomide re-introduces widespread off-target degradation.
Transcriptomic Noise
Pomalidomide induces extensive gene expression changes across the transcriptome, while PT-179 shows a reported near-silent profile. Swapping the ligand may compromise transcriptional fidelity in functional studies.
CRBN Affinity vs. Orthogonality
Alternative bumped IMiD derivatives (e.g., PK-1016) may retain CRBN binding but with lower reported affinity. Selecting a non-orthogonal or lower-affinity ligand can reduce degradation efficiency or system selectivity.

PT-179 Head-to-Head Evidence


Neosubstrate Degradation Selectivity

In global proteomic analyses, pomalidomide induced significant downregulation of the canonical neosubstrates IKZF1 and ZFP91 in MOLT4 cells, IKZF1, ZFP91, and SALL4 in KELLY cells, and ZFP91 in HEK293T cells. In contrast, PT-179 produced no significant downregulation of any detected protein (defined as ≥2-fold change at p ≤ 0.0001) in any of these three cell lines [1]. This represents a qualitative rather than merely quantitative difference: pomalidomide degrades multiple endogenous neosubstrates across all tested cell types, while PT-179 is functionally inert toward the endogenous proteome [1].

Neosubstrate Selectivity
Head-to-head
PT-179 0 proteins degraded
Pomalidomide: IKZF1, ZFP91, SALL4 degraded
Reported absence of detected endogenous protein degradation across three human cell lines
Global proteomics in MOLT4, KELLY, HEK293T; ≥2-fold, p≤0.0001
Targeted Protein Degradation Neosubstrate Selectivity Global Proteomics

Transcriptomic Perturbation Profile

Whole-transcriptome RNA sequencing in multiple myeloma MM.1S cells revealed that pomalidomide treatment (1 µM, 48 h) induced differential expression of 1,426 genes, reflecting degradation of key transcription and epigenetic regulators such as IKZF1/3 and ARID2. Under identical conditions, PT-179 treatment resulted in differential expression of only 3 genes—a 475-fold decrease in the frequency of gene expression perturbation [1]. This near-silent transcriptomic profile provides the strongest global evidence that PT-179 lacks the pleiotropic cellular effects characteristic of canonical IMiDs [1].

Transcriptomic Perturbation
Head-to-head
3 genes altered
vs 1,426 for pomalidomide
Reported 475-fold fewer gene expression changes, indicating minimal transcriptomic perturbation
MM.1S cells; RNA-Seq at 1 µM, 48 h
Transcriptomics Off-Target Activity Molecular Glue Selectivity

CRBN Binding Affinity

PT-179 binds the purified DDB1•CRBN complex with a dissociation constant (KD) of 587 nM, comparable to pomalidomide (KD = 500 nM) [1]. In contrast, the alternative bumped IMiD derivative PK-1016 binds CRBN with a KD of 1,000 nM, representing approximately 2-fold lower affinity than PT-179 [1]. The morpholine substituent of PT-179 thus preserves near-wild-type binding affinity to CRBN while effectively blocking neosubstrate recruitment—a dual property not achieved by all bumped IMiD analogs [1].

CRBN Binding Affinity
Cross-study comparable
KD = 587 nM
Pomalidomide: 500 nM; PK-1016: 1,000 nM
Comparable CRBN engagement to pomalidomide, higher reported affinity than PK-1016
Competitive fluorescence anisotropy; purified DDB1•CRBN
CRBN Ligand Binding Competitive Fluorescence Anisotropy IMiD SAR

SD40-Mediated Degradation Potency

When paired with the evolved 36-amino acid zinc finger degron SD40, PT-179 induces degradation of eGFP-SD40 fusion protein in HEK293T cells with a half-maximal degradation concentration (DC50) of 4.5 nM [1]. An earlier-evolved degron variant, SD36, mediates eGFP degradation with a DC50 of 14.3 nM [1]. These potencies are achieved despite PT-179's intrinsic CRBN KD of 587 nM, reflecting cooperative ternary complex formation between CRBN, PT-179, and the SD40 degron, as structurally validated by cryo-electron microscopy [1]. No equivalent orthogonal degradation system based on an inert molecular glue with comparable potency exists in the literature [1].

Degradation Potency
Supporting evidence
DC50 = 4.5 nM
with SD40 degron in HEK293T cells
Reported low-nanomolar degradation activity; supports target depletion at low compound concentration
eGFP-SD40 fusion; 24 h treatment
Protein Degradation Kinetics DC50 Zinc Finger Degrons

Degron Compactness Advantage

The SD40 zinc finger degron co-evolved with PT-179 is only 36 amino acids in length, substantially smaller than widely used conditional degradation tags such as the auxin-inducible degron (AID, approximately 229 amino acids) and the FKBP12-FRB destabilizing domain system (approximately 107 amino acids) [1]. This compact size enables efficient in-frame knock-in of the SD40 tag into endogenous genomic loci using prime editing, as demonstrated by the successful tagging and PT-179-dependent degradation of endogenous human proteins [1]. Traditional degron systems exceeding 100 amino acids pose significant challenges for precise genomic insertion due to size constraints of homology-directed repair templates and editing efficiency limits [1].

Degron Size
Class-level inference
36 amino acids
AID: ~229 aa; FKBP12-FRB: ~107 aa
Compact degron may facilitate efficient prime editing knock-in compared to larger tags
Zinc finger degron co-evolved with PT-179
Degron Engineering Prime Editing Endogenous Protein Tagging

PT-179 Application Scenarios


Endogenous Protein Knockdown via Prime Editing

Researchers seeking to study the function of an endogenous protein without genetic knockout can use prime editing to knock the 36-amino acid SD40 degron in-frame into the target gene locus, then induce rapid and potent degradation of the tagged protein by adding PT-179. The system's orthogonality—validated by the absence of off-target protein degradation in global proteomic analyses [1]—ensures that any observed phenotypic changes can be confidently attributed to the depletion of the intended target rather than to collateral degradation of endogenous neosubstrates. This scenario is uniquely enabled by PT-179 because canonical IMiDs such as pomalidomide would simultaneously degrade IKZF1, ZFP91, SALL4, and other neosubstrates, irreversibly confounding the experimental interpretation [1].

High-Throughput Screening with Low Transcriptional Noise

In functional genomic screens where transcriptional fidelity is critical, the PT-179/SD40 system offers a uniquely clean background. Whole-transcriptome data demonstrate that PT-179 perturbs only 3 genes compared to pomalidomide's 1,426 [1]. This near-silent transcriptomic profile makes PT-179 the preferred molecular glue for CRISPR-based degron tagging screens, RNA-Seq-coupled degradation time-course experiments, and any application where gene expression changes from the inducer molecule itself would constitute unacceptable experimental noise [1].

PROTAC Development with Inert CRBN Handle

Medicinal chemists developing heterobifunctional PROTACs or molecular glues can incorporate PT-179 as the CRBN-recruiting moiety to avoid the confounding neosubstrate degradation associated with thalidomide, pomalidomide, or lenalidomide-based recruiting elements. With a KD of 587 nM for CRBN [1], PT-179 provides sufficient target engagement for ternary complex formation while ensuring that any observed target degradation is mediated exclusively through the designed bifunctional molecule rather than through the CRBN ligand's intrinsic neosubstrate activity. The availability of cryo-EM structural data for the CRBN–PT-179–SD40 ternary complex [1] further supports rational structure-based design of PT-179-containing degraders.

Multiplexed Orthogonal Degradation Systems

The demonstration that PT-179 is functionally orthogonal—lacking endogenous neosubstrate activity while retaining CRBN engagement [1]—opens the possibility of multiplexed degradation systems. Researchers could deploy PT-179/SD40 to control one target protein while using a second orthogonal molecular glue/degron pair (such as PK-1016 with its cognate degron) to independently regulate a second target. The ability to compare PT-179's performance characteristics (KD, DC50, transcriptomic noise) against alternatives like PK-1016 (KD = 1,000 nM) [1] allows rational selection of the optimal molecular glue for each degradation channel in multiplexed experimental designs.

Application
Selection Property
Validation Focus
Endogenous protein tagging and degradation studies via prime editing
Orthogonal degron system with low off-target degradation
Neosubstrate degradation profile in target cell type
Functional genomic screens and transcriptional fidelity studies
Near-silent transcriptomic perturbation profile
Transcriptomic response in relevant cell model
PROTAC / molecular glue development with CRBN recruiting moiety
Inert CRBN binder without neosubstrate recruitment
Ternary complex formation and target degradation selectivity
Multiplexed orthogonal degradation systems
Functional orthogonality and comparable CRBN engagement
Cross-reactivity and degradation channel independence

Technical Documentation Hub

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37 linked technical documents
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